N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide
Description
N-(Benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide is a sulfonamide-containing thiazolylpropanamide derivative. The molecule comprises a benzenesulfonyl group linked to a propanamide chain, which is further substituted with a 2-propanamido-1,3-thiazol-4-yl moiety at the meta position of the phenyl ring.
Properties
IUPAC Name |
N-[4-[3-[benzenesulfonyl(propanoyl)amino]phenyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-19(25)23-21-22-18(14-29-21)15-9-8-10-16(13-15)24(20(26)4-2)30(27,28)17-11-6-5-7-12-17/h5-14H,3-4H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWFAORNTUDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N(C(=O)CC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide, a compound belonging to the sulfonamide and thiazole classes, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of 421.52 g/mol.
Synthesis Process
The synthesis typically involves several steps:
- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and appropriate α-haloketones.
- Introduction of the Benzenesulfonyl Group: The thiazole derivative is reacted with benzenesulfonyl chloride in a basic medium.
- Amide Bond Formation: The final coupling with a phenylpropanamide derivative is conducted using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: It mimics natural substrates, leading to inhibition of enzymes critical for various biochemical pathways.
- Receptor Modulation: The thiazole ring may interact with protein receptors, altering their activity and influencing cellular signaling pathways .
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
Cardiovascular Effects
Research involving benzenesulfonamide derivatives indicates potential cardiovascular benefits. For instance, a study using isolated rat hearts demonstrated that certain sulfonamide compounds could decrease coronary resistance and perfusion pressure, suggesting a role in regulating blood pressure .
Table 1: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | Decreased |
| Sulfonamide C | 0.001 | No significant change |
4. Case Studies
Case Study 1: Antimicrobial Activity
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Case Study 2: Cardiovascular Impact
In another investigation focusing on the cardiovascular effects of benzenesulfonamide derivatives, researchers observed that administration led to a significant reduction in coronary resistance over time (p < 0.05). This effect was attributed to enhanced calcium channel activity .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its synthesis is well-established, and its mechanisms of action suggest potential applications in antimicrobial therapy and cardiovascular regulation.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The thiazole ring is known for its role in enhancing the anticancer efficacy of compounds by interacting with specific molecular targets involved in cancer progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens.
Polymer Chemistry
In material science, this compound is explored for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of thiazole derivatives into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications.
Bioimaging Applications
The compound's unique fluorescence properties make it a candidate for bioimaging applications. By attaching specific imaging agents to the thiazole moiety, researchers can develop probes that allow for real-time visualization of cellular processes in live organisms. This application is particularly valuable in cancer research and drug development, where tracking the distribution and metabolism of therapeutic agents is crucial.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Effects of Thiazole Derivatives | Cancer Cell Lines | Demonstrated significant inhibition of cell growth in breast and lung cancer models. |
| Synthesis of Novel Polymers | Material Science | Developed polymers with enhanced mechanical strength using thiazole derivatives as monomers. |
| Fluorescent Probes for Bioimaging | Bioimaging | Successfully tracked cellular uptake of drug candidates using modified thiazole compounds. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous molecules from the evidence:
Key Observations:
Core Structure Variations: The target compound’s benzenesulfonyl-propanamide-thiazol scaffold distinguishes it from oxadiazole-containing analogs (e.g., 7l in ) .
Molecular Weight and Melting Points :
- The target’s estimated molecular weight (~400–410 g/mol) is higher than ’s oxadiazole derivatives (375–389 g/mol) due to the bulkier benzenesulfonyl group .
- Melting points for thiazol-propanamide derivatives generally range from 134–178°C, suggesting the target may exhibit similar thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
